molecular formula C18H21NO4 B11037682 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037682
M. Wt: 315.4 g/mol
InChI Key: ZAQXXBSMSBWJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure. Let’s break down its name:

    1-Hydroxy: Indicates the presence of a hydroxyl group (OH) at position 1.

    8-Methoxy: Refers to the methoxy group (OCH₃) attached at position 8.

    4,4,6-Trimethyl: Indicates three methyl groups (CH₃) at positions 4, 4, and 6.

    1-(2-oxopropyl): Describes a ketone group (C=O) attached to the carbon at position 1 via a propyl (C₃H₇) chain.

    4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Specifies the fused pyrroloquinoline ring system.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research laboratories often synthesize it using organic chemistry techniques.

Chemical Reactions Analysis

1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the compound by adding hydrogen atoms.

    Substitution: Substituting functional groups (e.g., halogens) at specific positions is possible.

Common reagents and conditions depend on the specific reaction type and desired modifications.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological systems, including enzymes and receptors.

    Medicine: Investigations explore its potential as a drug candidate.

    Industry: It may have applications in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures within the pyrroloquinoline family. Further studies can highlight its unique features.

Remember that this compound’s properties and applications are continually evolving as scientific knowledge advances.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxopropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C18H21NO4/c1-10-8-17(3,4)19-15-13(10)6-12(23-5)7-14(15)18(22,16(19)21)9-11(2)20/h6-8,22H,9H2,1-5H3

InChI Key

ZAQXXBSMSBWJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C)O)OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.